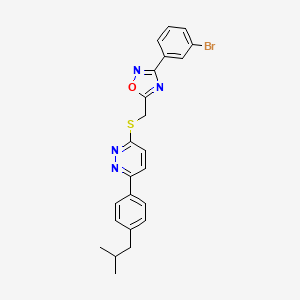

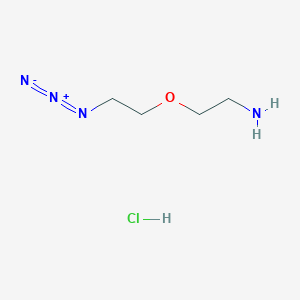

![molecular formula C20H12Cl3N3O B2822449 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide CAS No. 439096-64-7](/img/structure/B2822449.png)

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide

货号 B2822449

CAS 编号:

439096-64-7

分子量: 416.69

InChI 键: NZYZDSYJQZWGLB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide” is a chemical compound that contains an imidazo[1,2-a]pyridine moiety . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the compound , has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis protocol for this compound was not found in the available literature.科学研究应用

Synthesis and Biological Activity

- Imidazo[1,2-a]pyridines, including those structurally similar to 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide, have been synthesized and studied for their potential as antiulcer agents. Notably, some derivatives demonstrated cytoprotective properties in ethanol and hydrochloric acid models, although they lacked significant antisecretory activity (Starrett et al., 1989).

Experimental and Theoretical Studies in Functionalization Reactions

- Studies on the functionalization of imidazo[1,2-a]pyridines, closely related to the chemical , have been conducted. These include the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to various products including 3H-imidazo[4,5-b]pyridine derivatives (Yıldırım et al., 2005).

Cyclization Reactions for Synthesis

- Cyclization reactions involving ω-chloro-ω-acylaminoacetophenones and 2-aminopyridine have been utilized to create imidazo[1,2-a]pyridines with acylamide residues. These substances can be used for synthesizing heterocyclic bases (Drach et al., 1974).

Synthesis of Antimicrobial Agents

- The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, structurally similar to the chemical , was synthesized and used to create compounds with demonstrated antimicrobial properties (Ladani et al., 2009).

Antiviral Activity Studies

- Imidazo[1,2-a]pyridines, related to the compound , were designed and synthesized for evaluation as antirhinovirus agents. Their structural and synthetic methodologies were specifically tailored to enhance biological activity (Hamdouchi et al., 1999).

Polycondensation Studies

- Studies on the polycondensation of pyridine-2,6-dicarboxylic acid with di- and tetraamino compounds, including 2,3-diaminopyridine, have led to the synthesis of polyamides and imidazoles, providing insights into their solubility and thermal stability (Banihashemi et al., 1976).

Corrosion Inhibition Performance

- Imidazo[4,5-b]pyridine derivatives, structurally related to the chemical in focus, have been evaluated for their performance in inhibiting mild steel corrosion. This includes studies on their electrochemical and surface analysis (Saady et al., 2021).

安全和危害

属性

IUPAC Name |

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl3N3O/c21-13-5-3-12(4-6-13)18-11-24-19-17(2-1-9-26(18)19)25-20(27)15-8-7-14(22)10-16(15)23/h1-11H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYZDSYJQZWGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)

![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)

![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)

![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)

![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)